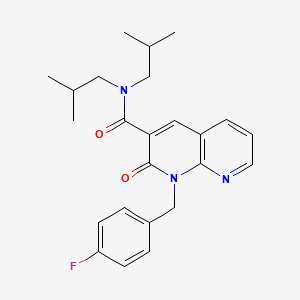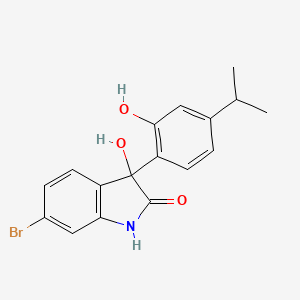![molecular formula C21H23N5O5S B2504299 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 872839-49-1](/img/structure/B2504299.png)
2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide" is a complex molecule that likely contains multiple functional groups, including a pyrimidine ring, which is a common structure in many pharmaceuticals and biologically active molecules. The presence of methoxy, dimethyl, and oxobutanamide groups suggests a variety of chemical properties and potential reactivity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the condensation of various starting materials such as citrazinic acid, cyanothio-acetamide, and ethyl chloroacetate, as seen in the synthesis of antimicrobial agents . The process may include cyclization steps, aminolysis, and methylation to introduce different substituents onto the pyrimidine core . Similar synthetic strategies could be applied to the target compound, with specific reagents chosen to introduce the methoxyphenyl, dimethyl, and oxobutanamide functionalities.
Molecular Structure Analysis
Pyrimidine derivatives like the one often exhibit delocalized bonding within the ring, as indicated by the molecular dimensions of related compounds . The spatial arrangement of the substituents can significantly affect the molecule's properties, with various functional groups potentially influencing the overall molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine compounds can participate in a range of chemical reactions. For instance, they can undergo nucleophilic substitution reactions, as seen with chloro-substituted pyrimidine rings . They may also react with different reagents like acetylenedicarboxylate ester or methyl propiolate to form diverse heterocyclic systems . The specific reactivity of the target compound would depend on the nature of its substituents and the presence of reactive sites within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of methoxy and dimethyl groups can affect the compound's solubility, boiling point, and melting point. The antimicrobial activity of similar compounds suggests potential biological relevance, with some showing good antibacterial and antifungal activities . The intermolecular interactions, such as hydrogen bonding, can also play a role in the compound's stability and crystalline structure .
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds, including pyrimidines and thiazolopyrimidines, derived from natural precursors like visnagenone and khellinone. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showing potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antifungal Effects
Some derivatives have been identified for their antifungal properties, offering new avenues for the development of antifungal agents. These studies have led to the identification of compounds with significant activity against fungi such as Aspergillus terreus and Aspergillus niger, highlighting the potential for developing new antifungal therapies (Jafar et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Research into thienopyrimidine derivatives has shown that these compounds can have considerable antimicrobial and anti-inflammatory activities. This suggests that the chemical frameworks of these compounds can be used to design new drugs targeting bacterial infections and inflammation (Tolba et al., 2018).
Antioxidant Properties
Some studies have focused on the antioxidant activities of synthesized compounds, providing insights into their potential for preventing oxidative stress-related diseases. The evaluation of antioxidant activities helps in understanding the therapeutic potential of these compounds in managing conditions caused by oxidative stress (Santosh et al., 2019).
Propriétés
IUPAC Name |
2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-11(27)15(20(29)24(2)3)32-18-14-17(25(4)21(30)26(5)19(14)28)22-16(23-18)12-9-7-8-10-13(12)31-6/h7-10,15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMOGXUBWUOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

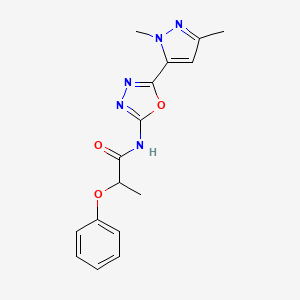
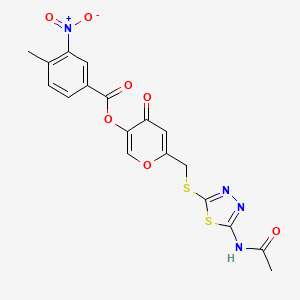
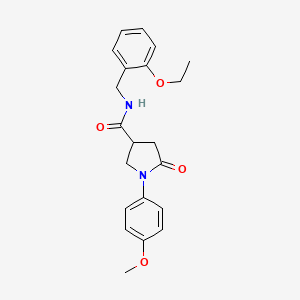
![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)
![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)
![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)
![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)
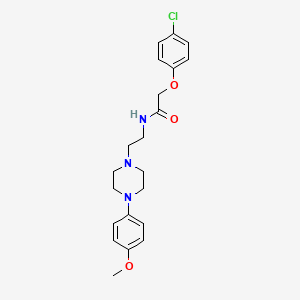

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)
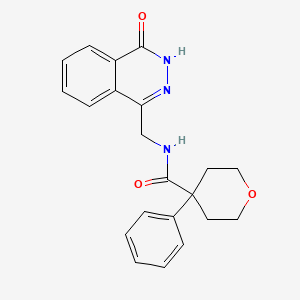
![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)
